molecular formula C16H14O B14165516 3,4-Diphenylbut-3-en-2-one CAS No. 1722-69-6

3,4-Diphenylbut-3-en-2-one

Cat. No.: B14165516
CAS No.: 1722-69-6
M. Wt: 222.28 g/mol
InChI Key: PXTNHINUEHWZIX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,4-Diphenylbut-3-en-2-one involves the Grignard reaction. This reaction is a classic method of carbon-carbon bond formation. In this process, ethyl acetoacetate is first converted to a cyclic ketal using ethylene glycol and p-toluenesulfonic acid. The protected compound then undergoes a Grignard reaction with phenylmagnesium bromide, resulting in the formation of a tertiary alcohol. Finally, the protecting group is removed under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of protecting groups, as described in the Grignard reaction, are likely to be employed on a larger scale with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenylbut-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted enones or other derivatives.

Scientific Research Applications

3,4-Diphenylbut-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Diphenylbut-3-en-2-one exerts its effects involves its ability to participate in various chemical reactions. The compound’s enone structure allows it to act as an electrophile, making it reactive towards nucleophiles. This reactivity is central to its interactions with biological molecules and its potential therapeutic effects. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-buten-2-one: Another enone with a similar structure but different substitution pattern.

    Benzophenone: A related compound with two phenyl groups attached to a carbonyl group, but lacking the enone structure.

Uniqueness

3,4-Diphenylbut-3-en-2-one is unique due to its specific substitution pattern and the presence of both phenyl groups and an enone structure. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

1722-69-6

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

3,4-diphenylbut-3-en-2-one

InChI

InChI=1S/C16H14O/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3

InChI Key

PXTNHINUEHWZIX-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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